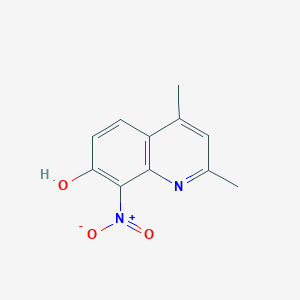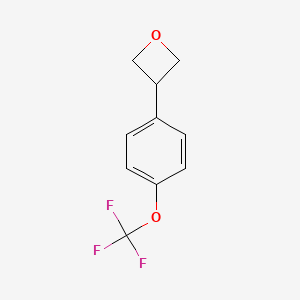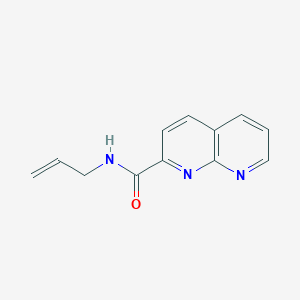
2,4-Dimethyl-8-nitroquinolin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of quinoline derivatives, including 2,4-Dimethyl-8-nitroquinolin-7-ol, can be achieved through various methods. Some common synthetic routes include:
Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate chemical reactions, resulting in higher yields and shorter reaction times.
Catalyst-Based Synthesis: Utilizing recyclable catalysts such as clay or ionic liquids to promote the reaction.
One-Pot Reactions: Combining multiple reaction steps into a single process, often under solvent-free conditions.
Photocatalytic Synthesis: Using UV radiation to drive the reaction.
Industrial production methods often involve optimizing these laboratory-scale techniques to achieve higher efficiency and scalability.
Analyse Chemischer Reaktionen
2,4-Dimethyl-8-nitroquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-8-nitroquinolin-7-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-8-nitroquinolin-7-ol involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit bacterial gyrases, leading to the disruption of DNA synthesis in bacteria . Additionally, its nitro group can participate in redox reactions, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethyl-8-nitroquinolin-7-ol can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline: Known for its antimicrobial properties.
Quinoline-8-thiol: Used in the production of metal complexes that emit light.
5-Nitro-8-hydroxyquinoline: An antibacterial agent with similar structural features.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H10N2O3 |
|---|---|
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
2,4-dimethyl-8-nitroquinolin-7-ol |
InChI |
InChI=1S/C11H10N2O3/c1-6-5-7(2)12-10-8(6)3-4-9(14)11(10)13(15)16/h3-5,14H,1-2H3 |
InChI-Schlüssel |
VEQFJBSUFFCICP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C1C=CC(=C2[N+](=O)[O-])O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B11889181.png)

![N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide](/img/structure/B11889196.png)


![3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11889207.png)
![5-Ethoxy-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11889217.png)



